Otaplimastat

概要

説明

SP-8203は、オタプリマスタットとしても知られており、キナゾリン誘導体であり、その神経保護作用により注目を集めています。この化合物は主に、虚血性脳卒中やその他の神経疾患の治療における可能性について研究されています。 それはマトリックスメタロプロテアーゼ阻害剤として機能し、虚血性脳卒中の遅延治療によって引き起こされる損傷の軽減に役立ちます .

準備方法

SP-8203の合成は、キナゾリンコアの形成から始まるいくつかのステップを含みます。反応条件には通常、目的の生成物の適切な形成を確実にするために、特定の触媒と溶媒の使用が含まれます。 SP-8203の工業的生産方法は、収率と純度を最大限に高めるように設計されており、精製には高性能液体クロマトグラフィーなどの高度な技術が用いられることがよくあります .

化学反応の分析

SP-8203は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進されます。

還元: 水素化ホウ素ナトリウムなどの一般的な還元剤を使用して、SP-8203を還元できます。

置換: 求核置換反応が発生し、求核剤が化合物中の特定の官能基を置換します。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキナゾリンN-オキシドの形成につながる可能性がありますが、還元は還元されたキナゾリン誘導体をもたらす可能性があります .

科学的研究の応用

Clinical Trials and Efficacy

Otaplimastat has been evaluated in several clinical trials, particularly focusing on its role as an adjunct therapy to recombinant tissue plasminogen activator (rtPA) in acute ischemic stroke patients. The SAFE-TPA trial, a phase 2 study, assessed its safety and efficacy in patients receiving rtPA.

-

Study Design : The trial consisted of two stages:

- Stage 1 : A single-arm safety study involving 11 patients receiving this compound at a dosage of 80 mg twice daily for three days.

- Stage 2 : A randomized, double-blind, placebo-controlled study involving 69 patients assigned to either this compound (40 mg or 80 mg) or placebo.

- Results : The results indicated no significant safety issues in stage 1. In stage 2, the incidence of parenchymal hematoma was low across all groups, with only one case in the 80 mg group. Secondary endpoints showed improvement in neurological outcomes as measured by the modified Rankin Scale (mRS) and National Institutes of Health Stroke Scale (NIHSS) .

Safety Profile and Tolerability

The safety profile of this compound has been rigorously evaluated. In the SAFE-TPA trial:

- No serious adverse events were related to this compound.

- Common treatment-emergent adverse events included mild symptoms such as nausea and pyrexia .

Pharmacokinetics and Stability

Research has demonstrated that this compound is stable in biological samples, with optimized methods for quantification developed using liquid chromatography-tandem mass spectrometry. The compound showed acceptable stability under various storage conditions, which is crucial for its clinical application .

Comparative Efficacy in Animal Models

In preclinical studies involving animal models:

- This compound significantly reduced infarct volume and brain edema when administered alongside rtPA.

- It demonstrated a capacity to extend the therapeutic window for rtPA administration without compromising its fibrinolytic activity .

Case Studies and Observational Data

Observational data from various studies have reinforced the findings from clinical trials:

作用機序

SP-8203の作用機序には、細胞外マトリックス成分を分解する酵素であるマトリックスメタロプロテアーゼの阻害が含まれます。これらの酵素を阻害することにより、SP-8203は血脳関門の分解を軽減し、虚血性脳卒中後の脳損傷を最小限に抑えます。 この化合物は、抗酸化作用も示し、その神経保護作用にさらに貢献しています .

類似化合物との比較

SP-8203は、マトリックスメタロプロテアーゼ阻害剤と抗酸化剤の両方としての二重作用でユニークです。類似の化合物には次のものがあります。

テトラサイクリン誘導体: これらもマトリックスメタロプロテアーゼを阻害しますが、SP-8203の抗酸化作用はありません。

ミノサイクリン: 神経保護作用を持つ別のマトリックスメタロプロテアーゼ阻害剤ですが、化学構造と作用機序が異なります。

ドキシサイクリン: ミノサイクリンと同様に、マトリックスメタロプロテアーゼを阻害しますが、SP-8203と同じレベルの抗酸化活性はありません

SP-8203は、その組み合わせた阻害作用と抗酸化作用により、虚血性脳卒中やその他の神経疾患の治療のための有望な候補となっています。

生物活性

Otaplimastat, also known as SP-8203, is a small molecule with a quinazoline-2,4-dione scaffold that has emerged as a promising neuroprotectant. Its primary mechanism involves the inhibition of matrix metalloproteinases (MMPs), which play a critical role in the pathophysiology of ischemic stroke. This compound has been studied for its potential to mitigate the adverse effects associated with thrombolytic therapies, particularly recombinant tissue plasminogen activator (rtPA).

This compound's biological activity is primarily attributed to its ability to regulate MMP activity rather than their expression. Research indicates that this compound enhances the expression of tissue inhibitors of metalloproteinases (TIMPs), specifically TIMP1, which counteracts the activity of MMPs. This modulation is crucial in reducing cerebral edema and hemorrhage associated with ischemic events.

- MMP Regulation : In cultured endothelial cells subjected to oxygen-glucose deprivation (OGD), this compound did not suppress mRNA or protein levels of MMP-2 and MMP-9 but restored TIMP1 levels suppressed by OGD .

- Neuroprotective Effects : In animal models, this compound significantly improved neurological outcomes by reducing infarct size and edema when administered alongside rtPA .

Phase 2 Studies

A multicenter, randomized, double-blind, placebo-controlled trial assessed the safety and efficacy of this compound in patients with acute ischemic stroke receiving rtPA. The trial included two stages:

- Stage 1 : An open-label safety study involving 11 patients receiving this compound at a dosage of 80 mg twice daily for three days.

- Stage 2 : A randomized study with 69 patients assigned to receive either this compound (40 mg or 80 mg) or placebo.

Key Findings :

- Primary Endpoint : The occurrence of parenchymal hematoma (PH) on day 1 was low across all groups, indicating a favorable safety profile.

- Secondary Endpoints : No significant differences in serious adverse events (SAEs) or mortality rates were observed among the treatment groups. Notably, there was an intriguing signal suggesting that the 40 mg dose may improve neurological outcomes .

Animal Models

In preclinical studies involving rat models of embolic stroke, this compound demonstrated significant protective effects against rtPA-induced hemorrhagic transformation. The following data were observed:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Infarct Volume (mm³) | 120 ± 15 | 85 ± 10 |

| Edema Volume (mm³) | 40 ± 5 | 25 ± 3 |

| Neurological Score | 5 ± 1 | 8 ± 1 |

| Mortality Rate (%) | 80% | 30% |

These results highlight this compound's potential to reduce both infarct size and mortality rates when used in conjunction with rtPA .

Safety Profile

In phase 1 trials, this compound was well tolerated at doses up to 240 mg without significant side effects. Adverse events reported during phase 2 trials included chills and muscle rigidity but were generally mild and manageable .

特性

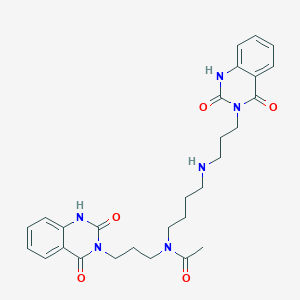

IUPAC Name |

N-[3-(2,4-dioxo-1H-quinazolin-3-yl)propyl]-N-[4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propylamino]butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O5/c1-20(35)32(17-9-19-34-26(37)22-11-3-5-13-24(22)31-28(34)39)16-7-6-14-29-15-8-18-33-25(36)21-10-2-4-12-23(21)30-27(33)38/h2-5,10-13,29H,6-9,14-19H2,1H3,(H,30,38)(H,31,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZBPVOSFYUHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCNCCCN1C(=O)C2=CC=CC=C2NC1=O)CCCN3C(=O)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176758-04-5 | |

| Record name | Otaplimastat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176758045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SP-8203 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OTAPLIMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE03B60KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。